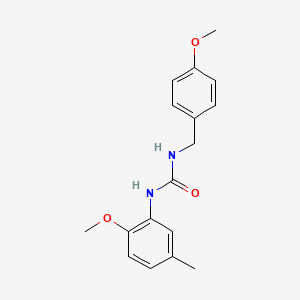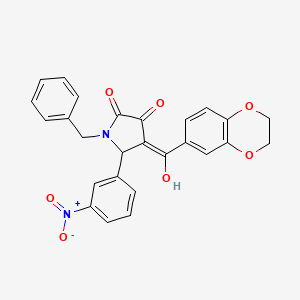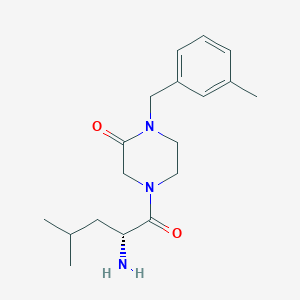
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as MBMU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a key role in cell signaling pathways. N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have neuroprotective effects, which can potentially be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer and neuroprotective effects, which can be useful in the development of new drugs for the treatment of these diseases. However, one of the limitations of using N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new drugs based on N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea for the treatment of cancer and neurodegenerative diseases. Another area of focus is the study of the mechanism of action of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea in more detail, which can lead to the development of more specific inhibitors of tyrosine kinases and other proteins involved in cell signaling pathways. Additionally, the toxicity of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can be further studied to determine the safe concentration range for its use in lab experiments.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-methoxybenzyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic properties in several areas of research. One of the main areas of focus has been its anti-cancer properties. Studies have shown that N-(4-methoxybenzyl)-N'-(2-methoxy-5-methylphenyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-9-16(22-3)15(10-12)19-17(20)18-11-13-5-7-14(21-2)8-6-13/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQUWZFZFODSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(2-methoxy-5-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)
![5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)

![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-yl)methanol](/img/structure/B5493777.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)
![6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5493822.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5493841.png)
![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)

![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)